N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide
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Overview
Description
N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the quinoxaline ring . The benzodioxole moiety can be introduced via a copper-catalyzed coupling reaction, followed by bromination with N-bromosuccinimide . The thiophene sulfonamide group is then attached through a sulfonation reaction using appropriate sulfonating agents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with molecular targets and pathways within cells. For instance, it may inhibit specific enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis . The benzodioxole and quinoxaline moieties are crucial for its biological activity, as they facilitate binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c25-30(26,18-6-3-9-29-18)24-20-19(22-14-4-1-2-5-15(14)23-20)21-11-13-7-8-16-17(10-13)28-12-27-16/h1-10H,11-12H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHIONOEQMGUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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